N-(3-chlorophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
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Description
N-(3-chlorophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C19H17ClN6O2 and its molecular weight is 396.84. The purity is usually 95%.
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Scientific Research Applications
Positive Inotropic Activity
- A study by Wu et al. (2012) synthesized a series of compounds including N-(1-(3-chlorophenyl)-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-7-yl)-2-(4-cinnamylpiperazin-1-yl)acetamide 5e. This compound demonstrated significant positive inotropic activity, surpassing the standard drug milrinone in increasing stroke volume in isolated rabbit heart preparations. Wu et al., 2012.
Chronotropic Effects Evaluation
- Another study by Wu et al. (2012) reported on derivatives of N-(1-oxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides, which included compounds like 2-(4-(4-chlorobenzyl)-1,4-diazepan-1-yl)-N-(1-oxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamide 6c. These compounds were found to have better in vitro positive inotropic activity than milrinone and also evaluated for their chronotropic effects. Wu et al., 2012.
Diversified Synthesis and Structural Variations
- A 2017 study by An et al. demonstrated a diversified synthesis of 2-(4-oxo[1,2,3]triazolo-[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives. This approach utilized a Ugi four-component reaction for assembling intermediates, followed by a copper-catalyzed tandem reaction, illustrating the versatility in synthesizing structurally varied compounds within this chemical class. An et al., 2017.
Antihistaminic Activity
- Gobinath et al. (2015) synthesized a series of compounds, including 4-(3-chlorophenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one (S5), which showed notable H1-antihistaminic activity. This compound was found to be potent with minimal sedative property compared to the reference drug chlorpheniramine maleate. Gobinath et al., 2015.
Anticancer Activity
- A study by Reddy et al. (2015) focused on 1,2,4-triazolo[4,3-a]-quinoline derivatives, including N-1-(5-Methylisoxazol-4-yl/4-fluoro-2,3-dihydro-1H-inden-1-yl/aryl)-N’-3-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) urea derivatives. These compounds were evaluated for anticancer activity against human neuroblastoma and colon carcinoma cell lines, revealing significant cytotoxicity in some derivatives. Reddy et al., 2015.
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O2/c1-24(2)17-18-23-25(11-16(27)21-13-7-5-6-12(20)10-13)19(28)26(18)15-9-4-3-8-14(15)22-17/h3-10H,11H2,1-2H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQYXHZKPNVHFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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